molecular formula C24H25N5O2 B2907455 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide CAS No. 1105216-39-4

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B2907455
CAS No.: 1105216-39-4
M. Wt: 415.497
InChI Key: CXGIOWFIWWAGBK-UHFFFAOYSA-N
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Description

The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a heterocyclic molecule featuring three key structural motifs:

  • A pyridazine ring substituted at the 6-position with a furan-2-yl group.
  • A piperidine-3-carboxamide backbone linked to the pyridazine core.
  • An N-[2-(1H-indol-3-yl)ethyl] substituent on the carboxamide nitrogen.

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c30-24(25-12-11-17-15-26-20-7-2-1-6-19(17)20)18-5-3-13-29(16-18)23-10-9-21(27-28-23)22-8-4-14-31-22/h1-2,4,6-10,14-15,18,26H,3,5,11-13,16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGIOWFIWWAGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse molecular and cellular effects

Biological Activity

The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Component Description
IUPAC Name This compound
Molecular Formula C20_{20}H22_{22}N4_{4}O2_{2}
Molecular Weight 350.42 g/mol

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, revealing its potential in several therapeutic areas:

Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties, particularly against flaviviruses like Zika and dengue. For instance, related compounds have shown IC50_{50} values as low as 130 nM against Zika virus protease, suggesting that modifications in the structure could enhance antiviral efficacy .

Anticancer Properties

Compounds with indole and piperidine moieties are often explored for their anticancer potential. The presence of these groups in our compound suggests it may inhibit oncogene expression. For example, related structures have demonstrated the ability to downregulate E6 and E7 oncogenes, making them promising candidates for cancer therapy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the biological activity is significantly influenced by the substitution patterns on the pyridazine and furan rings. The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets.

Substituent Effect on Activity
Electron-donating groupsIncrease potency against viral targets
Bulky substituentsMay hinder binding affinity

Case Studies

Several case studies highlight the biological significance of similar compounds:

  • Zika Virus Inhibition : A study demonstrated that a series of compounds with furan and pyridazine rings inhibited Zika virus replication effectively in vitro, with EC50_{50} values ranging from 300 to 600 nM .
  • Anticancer Activity : Another research highlighted a related compound that effectively inhibited cell proliferation in various cancer cell lines, showing IC50_{50} values below 10 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine-Piperidine Backbones

The following compounds share the pyridazine-piperidine-carboxamide framework but differ in substituents (Table 1):

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
N-(5-chloro-2-methoxyphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide 1105216-67-8 C21H21ClN4O3 412.9 Substituted phenyl group (Cl, OMe) instead of indole-ethyl
1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide 1401565-56-7 C18H17ClN6OS 400.9 Chloropyridazine; thiazole-pyridine replaces indole-ethyl
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-3-carboxamide N/A C20H24N8O 416.5* Triazole-pyridazine; dimethylpyrazole-ethyl replaces indole-ethyl
N-[(4-tert-butylphenyl)methyl]-2-({3-[(furan-2-yl)methoxy]-2-hydroxypropyl}(2-methylpropyl)amino)-N-[2-(1H-indol-3-yl)ethyl]acetamide V014-0775 C34H43N3O4 557.7 Extended acetamide chain; additional furan-methoxy and tert-butyl groups

*Molecular weight calculated based on formula.

Key Observations:
  • For example, the chloro-methoxyphenyl variant (CAS 1105216-67-8) may exhibit enhanced metabolic stability due to electron-withdrawing substituents .
  • Heterocyclic Diversity : The triazole and thiazole derivatives (–14) introduce nitrogen-rich rings, which could modulate binding to targets like kinases or GPCRs .

Indole-Containing Analogues

Compounds with the N-[2-(1H-indol-3-yl)ethyl] moiety but divergent backbones include:

  • McPT (N-[2-(1H-indol-3-yl)ethyl]-N-methylsulfinamino propanamide): Features a sulfinamide-propanamide chain instead of pyridazine-piperidine. This structural simplicity may reduce steric hindrance but limit multi-target engagement .
  • Human Butyrylcholinesterase Complex Compound (): Contains a tetrahydroacridine-piperidine-indole structure, suggesting cholinesterase inhibition. The target compound’s indole-ethyl group may similarly interact with enzyme active sites .

Pharmacological Implications

  • Neuromodulation : Indole derivatives often target serotonin receptors. The indole-ethyl group in the target compound could confer affinity for 5-HT receptors, similar to tryptamine analogs .
  • Enzyme Inhibition : The pyridazine-piperidine core in ’s compound inhibits butyrylcholinesterase. Substitutions on the pyridazine ring (e.g., furan vs. chlorine) may tune potency or selectivity .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can structural integrity be ensured during multi-step reactions?

  • Methodological Answer : The synthesis typically involves coupling heterocyclic moieties (pyridazine, furan, piperidine, and indole) via sequential reactions. Key steps include:
  • Pyridazine-furan coupling : Suzuki-Miyaura cross-coupling for attaching furan to pyridazine .
  • Piperidine functionalization : Amide bond formation between the pyridazine-furan intermediate and the piperidine-carboxamide core using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Indole-ethyl attachment : Nucleophilic substitution or reductive amination to link the indole-ethyl group to the piperidine nitrogen .
    Structural validation requires NMR (1H/13C for functional groups) and HRMS (for molecular weight confirmation). Purity is assessed via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400–600 MHz) in DMSO-d6 or CDCl3 resolves peaks for furan (δ 6.3–7.4 ppm), pyridazine (δ 8.0–9.2 ppm), and indole NH (δ ~10.5 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : ESI+ mode confirms molecular ion [M+H]+ and detects impurities (<2% threshold) .
  • Infrared Spectroscopy (IR) : Validates amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents like DMSO (≤0.1% v/v in aqueous buffers) or cyclodextrin-based formulations .
  • pH Adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological conditions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data across in vitro and in vivo models?

  • Methodological Answer :
  • Mechanistic Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify off-target effects. Cross-validate with RNA-seq to assess pathway modulation .
  • Pharmacokinetic (PK) Analysis : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS to correlate exposure with efficacy .
  • Metabolite Identification : Incubate with liver microsomes (human/rodent) to detect active/inactive metabolites impacting in vivo results .

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity). For example, optimize Suzuki-Miyaura coupling at 80°C with Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) .
  • Continuous Flow Chemistry : Use microreactors for exothermic steps (e.g., amide coupling) to enhance mixing and reduce byproduct formation .

Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?

  • Methodological Answer :
  • Cell Panel Screening : Test against NCI-60 cell lines (e.g., MCF-7, A549) with IC50 determination via MTT assay .
  • Mechanistic Studies :
  • Apoptosis : Caspase-3/7 activation assay.
  • Cell Cycle : Flow cytometry (propidium iodide staining) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational docking predictions and experimental binding affinities?

  • Methodological Answer :
  • Docking Refinement : Use molecular dynamics simulations (AMBER or GROMACS) to account for protein flexibility and solvation effects .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking poses .

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